molecular formula C12H10ClNO2 B6204972 methyl 2-chloro-3-methylquinoline-6-carboxylate CAS No. 1890295-17-6

methyl 2-chloro-3-methylquinoline-6-carboxylate

Cat. No. B6204972
M. Wt: 235.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-3-methylquinoline-6-carboxylate, also known as MCMC, is a synthetic quinoline-derived compound that has been studied for its potential applications in a number of scientific fields. In particular, MCMC has been studied for its potential use in synthesis methods, scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for methyl 2-chloro-3-methylquinoline-6-carboxylate involves the reaction of 2-chloro-3-methylquinoline-6-carboxylic acid with methanol and a dehydrating agent.

Starting Materials
2-chloro-3-methylquinoline-6-carboxylic acid, Methanol, Dehydrating agent (such as thionyl chloride or phosphorus pentoxide)

Reaction
Add the 2-chloro-3-methylquinoline-6-carboxylic acid to a reaction flask, Add methanol to the reaction flask, Add a dehydrating agent to the reaction flask, Heat the reaction mixture to reflux for several hours, Cool the reaction mixture and filter the resulting solid, Wash the solid with cold methanol, Dry the solid under vacuum to obtain methyl 2-chloro-3-methylquinoline-6-carboxylate

Scientific Research Applications

Methyl 2-chloro-3-methylquinoline-6-carboxylate has been studied for its potential applications in a number of scientific fields, including drug delivery, tissue engineering, and nanotechnology. In particular, methyl 2-chloro-3-methylquinoline-6-carboxylate has been studied for its potential use in the development of targeted drug delivery systems, as it has been shown to be able to bind to specific cell types and deliver drugs to them. Additionally, methyl 2-chloro-3-methylquinoline-6-carboxylate has been studied for its potential use in tissue engineering and nanotechnology, as it has been shown to be able to form nanostructures and improve the properties of materials used in tissue engineering.

Mechanism Of Action

The mechanism of action of methyl 2-chloro-3-methylquinoline-6-carboxylate is not yet fully understood, however, it is believed to be related to its ability to interact with certain cell receptors. methyl 2-chloro-3-methylquinoline-6-carboxylate has been shown to bind to cell receptors, such as the cannabinoid receptor, and this binding is believed to be responsible for its effects on cells. Additionally, methyl 2-chloro-3-methylquinoline-6-carboxylate has been shown to interact with certain enzymes, which may also be responsible for its effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of methyl 2-chloro-3-methylquinoline-6-carboxylate are not yet fully understood, however, it is believed to have a number of potential effects. In particular, methyl 2-chloro-3-methylquinoline-6-carboxylate has been shown to have an anti-inflammatory effect, as well as an analgesic effect. Additionally, methyl 2-chloro-3-methylquinoline-6-carboxylate has been shown to have an anti-cancer effect, as it has been shown to inhibit the growth of certain types of cancer cells.

Advantages And Limitations For Lab Experiments

Methyl 2-chloro-3-methylquinoline-6-carboxylate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of methyl 2-chloro-3-methylquinoline-6-carboxylate is that it is relatively easy to synthesize, as it can be synthesized through a number of different methods. Additionally, methyl 2-chloro-3-methylquinoline-6-carboxylate is relatively stable, which makes it suitable for use in laboratory experiments. However, methyl 2-chloro-3-methylquinoline-6-carboxylate also has a number of limitations, such as its relatively low solubility in water, which makes it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of methyl 2-chloro-3-methylquinoline-6-carboxylate. One potential future direction is the development of targeted drug delivery systems, as methyl 2-chloro-3-methylquinoline-6-carboxylate has been shown to be able to bind to specific cell types and deliver drugs to them. Additionally, methyl 2-chloro-3-methylquinoline-6-carboxylate could be used to develop new materials for use in tissue engineering and nanotechnology, as it has been shown to be able to form nanostructures and improve the properties of materials used in tissue engineering. Finally, methyl 2-chloro-3-methylquinoline-6-carboxylate could be used to develop new drugs, as it has been shown to have an anti-inflammatory and anti-cancer effect.

properties

CAS RN

1890295-17-6

Product Name

methyl 2-chloro-3-methylquinoline-6-carboxylate

Molecular Formula

C12H10ClNO2

Molecular Weight

235.7

Purity

95

Origin of Product

United States

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